molecular formula C9H13NO3 B1422814 Methyl 4-isocyanatocyclohexane-1-carboxylate CAS No. 1486470-18-1

Methyl 4-isocyanatocyclohexane-1-carboxylate

Cat. No.: B1422814
CAS No.: 1486470-18-1
M. Wt: 183.2 g/mol
InChI Key: RBJRMTCRJZVWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-isocyanatocyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an isocyanate and a carboxylate group.

Preparation Methods

The synthesis of Methyl 4-isocyanatocyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with phosgene to form the corresponding acid chloride. This intermediate is then reacted with methyl alcohol to produce the methyl ester. Finally, the ester is treated with an isocyanate source to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-isocyanatocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-isocyanatocyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-isocyanatocyclohexane-1-carboxylate involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate group readily reacts with these nucleophiles to form urea or carbamate derivatives. These reactions are crucial in various biochemical and industrial processes .

Comparison with Similar Compounds

Methyl 4-isocyanatocyclohexane-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-isocyanatocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJRMTCRJZVWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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